

Technical Guide: 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid

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Compound of Interest

Compound Name: 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of **2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid**, a key heterocyclic building block in pharmaceutical synthesis. It covers its chemical properties, detailed synthetic protocols, and its relevance in the development of therapeutic agents, particularly as a precursor to xanthine oxidase inhibitors.

Chemical and Physical Properties

2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid is a crystalline solid primarily utilized as a synthetic intermediate in the development of more complex pharmaceutical compounds.^{[1][2]} Its core structure, featuring a pyridine ring linked to a substituted thiazole, is a common motif in medicinal chemistry.

Property	Data	Reference(s)
Molecular Weight	220.25 g/mol	[2]
Molecular Formula	C ₁₀ H ₈ N ₂ O ₂ S	[1][2]
CAS Number	39091-01-5	[1][2]
Canonical SMILES	CC1=C(C(=O)O)SC(=N1)C2=CC=NC=C2	[1]
InChI Key	CJLQNROYBZEUGH-UHFFFAOYSA-N	[1]
Appearance	Crystalline solid	[1]
Purity	Typically ≥98%	[1]
Melting Point	221-226 °C (Decomposition) Value for 2-(2-Pyridyl) isomer, expected to be similar.	[3]
Solubility	DMF: 1.5 mg/mL; DMSO: 2 mg/mL; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL	[1]
Alternate Names	4-methyl-2-(3-pyridinyl)-5-thiazolecarboxylic acid	[2]

Experimental Protocols: Synthesis

The primary route for synthesizing the 2-(pyridyl)-4-methyl-thiazole-5-carboxylic acid scaffold is a variation of the Hantzsch thiazole synthesis.[4][5] The process typically involves two main stages: the formation of the ethyl ester intermediate followed by its hydrolysis to yield the final carboxylic acid.

Stage 1: Synthesis of Ethyl 4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxylate

This step involves the condensation of a pyridine-containing thioamide with an α-halo ketoester.

- Reactants:
 - 3-Pyridinecarboximidamide (or its thioamide equivalent, pyridine-3-carbothioamide).
 - Ethyl 2-chloroacetoacetate.
- Procedure:
 - Equimolar amounts of 3-pyridinecarboximidamide and ethyl 2-chloroacetoacetate are dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.[5]
 - The mixture is heated under reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
 - Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product.
 - The solution is often neutralized or made slightly basic by adding a solution of sodium carbonate or a similar base to facilitate the precipitation of the crude product.[6]
 - The resulting solid is collected by filtration, washed with water, and then dried.
 - Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure ethyl ester intermediate.

Stage 2: Hydrolysis to 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid

The final step is the conversion of the ester to the carboxylic acid.

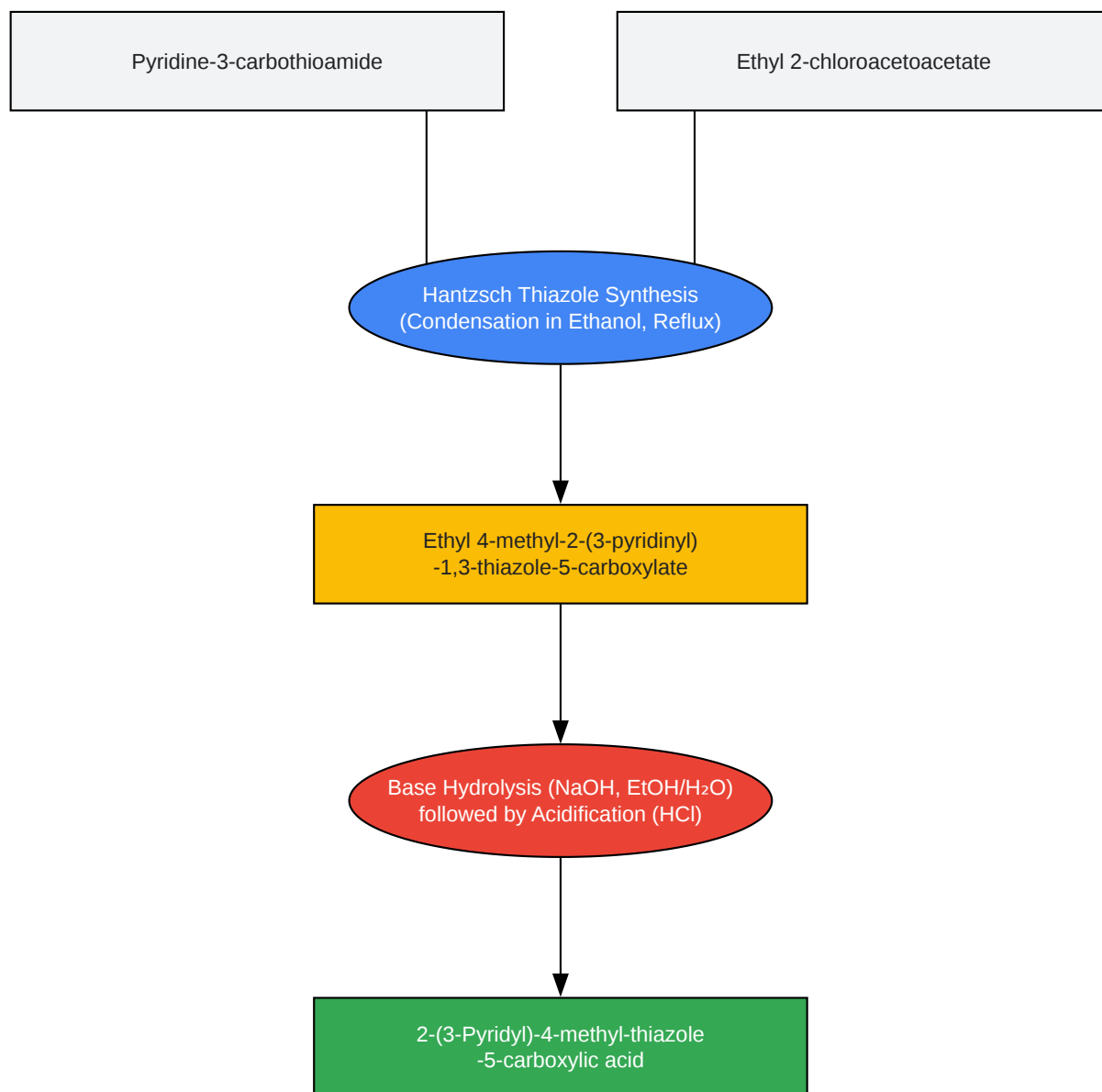
- Reactant:
 - Ethyl 4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxylate.
- Procedure:
 - The ethyl ester from Stage 1 is suspended in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (NaOH).

- The mixture is heated to reflux and stirred for 1-2 hours until the hydrolysis is complete (monitored by TLC).
- After cooling the reaction mixture to room temperature, the ethanol is typically removed under reduced pressure.
- The remaining aqueous solution is diluted with water and then acidified to a pH of approximately 4-5 using a mineral acid like hydrochloric acid (HCl).
- The acidic conditions cause the carboxylic acid to precipitate out of the solution.
- The solid product is collected by filtration, washed thoroughly with cold water to remove residual salts, and dried under vacuum to yield **2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid**.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the two-stage synthesis protocol from commercially available starting materials to the final product.

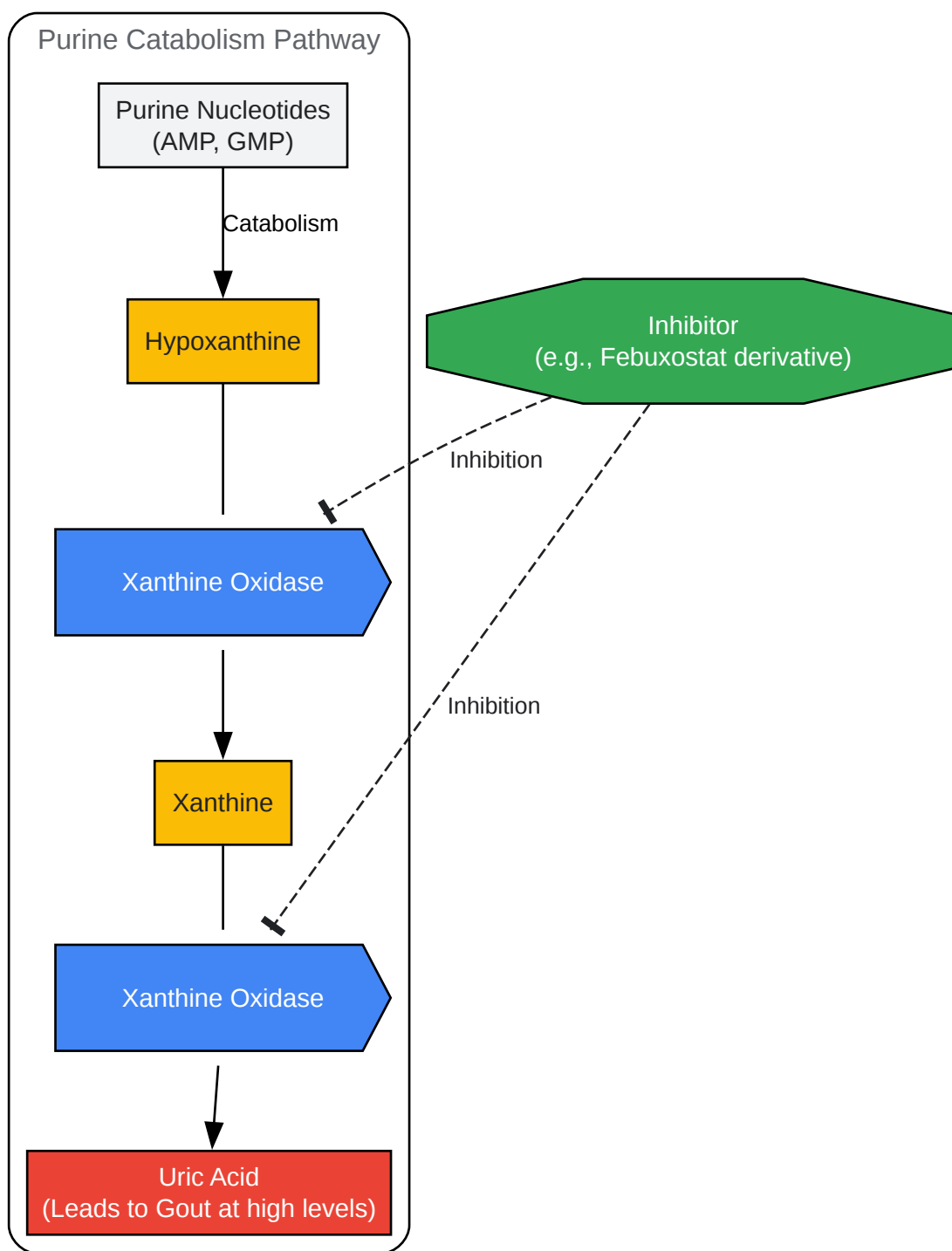


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Caption: A typical two-step synthesis of the title compound.

Biological Signaling Pathway: Xanthine Oxidase Inhibition

Derivatives of **2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid** are precursors to potent non-purine selective inhibitors of xanthine oxidase, an essential enzyme in purine metabolism. The drug Febuxostat, which shares a similar core structure, is a prime example. Inhibiting this enzyme is a key therapeutic strategy for treating hyperuricemia and gout.



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Caption: Inhibition of the purine catabolism pathway by a XO inhibitor.

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